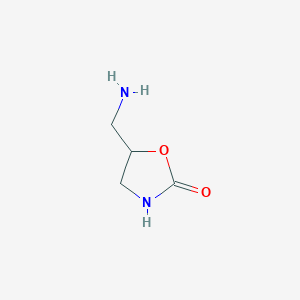

5-(Aminomethyl)-2-oxazolidinone

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 5-(Aminomethyl)-2-oxazolidinone: Structure, Synthesis, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-(aminomethyl)-2-oxazolidinone, a critical heterocyclic compound. It serves as a foundational building block in the synthesis of various pharmaceuticals, most notably the oxazolidinone class of antibiotics. This document covers its core molecular features, a summary of its physicochemical properties, and a representative synthetic pathway.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a five-membered oxazolidinone ring substituted with an aminomethyl group at the 5-position. The presence of both a hydrogen bond donor (the amino group) and acceptor (the carbonyl and ether oxygens) contributes to its chemical reactivity and utility as a synthetic intermediate.

The molecular structure is as follows:

Image Source: PubChem CID 10534645.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₂ | |

| Molecular Weight | 116.12 g/mol | |

| Exact Mass | 116.058577502 Da | |

| CAS Number | 119736-09-3 | |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | |

| Boiling Point (Predicted) | 382.7 ± 11.0 °C | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| LogP | 0.08260 |

Significance in Drug Development

The oxazolidinone ring system is the core scaffold of a vital class of synthetic antibiotics. These antibiotics are particularly effective against multidrug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). They function by inhibiting the initiation phase of bacterial protein synthesis, a unique mechanism of action that prevents cross-resistance with other antibiotic classes.

This compound and its derivatives are key intermediates in the synthesis of these antibacterial agents, such as Linezolid (Zyvox) and Rivaroxaban. The stereochemistry at the C-5 position of the oxazolidinone ring is crucial for its antibacterial activity. Extensive structure-activity relationship (SAR) studies have been conducted to optimize the substituents on this core structure to enhance potency and expand the antibacterial spectrum.

Experimental Protocols: Synthesis of an Oxazolidinone Intermediate

The following protocol is a representative method for the synthesis of a key precursor to N-Aryl-5-(aminomethyl)-2-oxazolidinones, adapted from methodologies described in the literature for synthesizing oxazolidinone antibiotics. This pathway involves the synthesis of an N-protected intermediate from (R)-epichlorohydrin.

Objective: To synthesize (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, a protected form of this compound.

Step 1: Synthesis of (R)-5-(Chloromethyl)oxazolidin-2-one

-

Reagents & Setup: Prepare a mixture of magnesium sulfate (0.1 mol) and sodium cyanate (1 mol) in water (500 mL) in a reaction vessel equipped with a stirrer and heating mantle. Heat the mixture to 60 °C.

-

Reaction: Add (R)-epichlorohydrin (0.5 mol) dropwise to the heated mixture over a period of 30 minutes. Maintain the temperature and continue stirring for 1 hour after the addition is complete.

-

Work-up: Remove the water from the reaction mixture under reduced pressure. Add ethyl acetate (500 mL) to the solid residue.

-

Purification: Filter the mixture and wash the filter cake with additional ethyl acetate (2 x 200 mL). Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield a white solid. Recrystallize the solid from ethyl acetate to obtain pure (R)-5-(Chloromethyl)oxazolidin-2-one.

Step 2: Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione

-

Reagents & Setup: Dissolve the (R)-5-(Chloromethyl)oxazolidin-2-one (0.20 mol) from Step 1 and potassium phthalimide (0.22 mol) in dimethylformamide (DMF, 500 mL) in a reaction vessel.

-

Reaction: Heat the solution to 80 °C and maintain this temperature for 12 hours.

-

Work-up: Cool the reaction to ambient temperature. Dilute the mixture with water (2 L) and extract with dichloromethane (3 x 200 mL).

-

Purification: Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous Na₂SO₄. Evaporate the solvent in vacuo to yield a white solid. Crystallize the product from a mixture of ethyl acetate and petroleum ether to afford the pure title compound. This phthalimide-protected compound can then be deprotected and further functionalized to produce various N-aryl-5-(aminomethyl)-2-oxazolidinone antibiotics.

Visualization of Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of N-Aryl-5-(aminomethyl)-2-oxazolidinone derivatives, highlighting the role of the core intermediate.

Caption: Generalized synthetic workflow for N-Aryl-5-(S)-aminomethyl-2-oxazolidinone derivatives.

Synthesis of (S)-5-(Aminomethyl)-2-oxazolidinone from (S)-Epichlorohydrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthetic route for the preparation of (S)-5-(aminomethyl)-2-oxazolidinone, a valuable chiral building block in pharmaceutical synthesis, starting from the readily available (S)-epichlorohydrin. The synthesis proceeds through a three-step sequence involving epoxide ring-opening, cyclization to form the oxazolidinone core, and a final deprotection step. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Synthetic Strategy Overview

The synthesis of (S)-5-(aminomethyl)-2-oxazolidinone from (S)-epichlorohydrin is a well-established process that relies on the strategic use of a protecting group for the amine functionality. This guide focuses on a common and effective route utilizing benzylamine as a protecting group, which can be efficiently removed in the final step via catalytic hydrogenation.

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic pathway from (S)-epichlorohydrin.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and characterization.

Step 1: Synthesis of (S)-1-(Benzylamino)-3-chloropropan-2-ol

The first step involves the nucleophilic ring-opening of (S)-epichlorohydrin with benzylamine. The amine attacks the less sterically hindered carbon of the epoxide, leading to the formation of the corresponding amino alcohol.

Experimental Protocol:

A solution of (S)-epichlorohydrin (1.0 eq) in a suitable solvent such as methanol is cooled in an ice bath. Benzylamine (1.05 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

| Product | Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| (S)-1-(Benzylamino)-3-chloropropan-2-ol | Typically >90% | 7.35-7.25 (m, 5H), 3.95-3.85 (m, 1H), 3.80 (s, 2H), 3.60-3.50 (m, 2H), 2.90-2.70 (m, 2H), 2.60 (br s, 1H) | 139.5, 128.6, 128.3, 127.3, 70.1, 54.0, 51.9, 47.0 |

digraph "step_1_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];subgraph "cluster_reactants" { label="Reactants"; bgcolor="#FFFFFF"; "s_epichlorohydrin" [label="(S)-Epichlorohydrin"]; "benzylamine" [label="Benzylamine"]; } subgraph "cluster_conditions" { label="Reaction Conditions"; bgcolor="#FFFFFF"; "solvent" [label="Methanol"]; "temperature" [label="0°C to RT"]; } "reaction" [label="Ring Opening", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "workup" [label="Solvent Removal &\nPurification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "product" [label="(S)-1-(Benzylamino)-\n3-chloropropan-2-ol", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "s_epichlorohydrin" -> "reaction"; "benzylamine" -> "reaction"; "solvent" -> "reaction"; "temperature" -> "reaction"; "reaction" -> "workup"; "workup" -> "product";

}

Caption: Workflow for the synthesis of the amino alcohol intermediate.

Step 2: Synthesis of (S)-5-((Benzylamino)methyl)-2-oxazolidinone

The second step is the cyclization of the amino alcohol to form the oxazolidinone ring. This is typically achieved using a phosgene equivalent, such as diethyl carbonate, in the presence of a base.

Experimental Protocol:

To a solution of (S)-1-(benzylamino)-3-chloropropan-2-ol (1.0 eq) in a suitable solvent like ethanol, a base such as sodium ethoxide (1.1 eq) is added. Diethyl carbonate (1.2 eq) is then introduced, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is taken up in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| Product | Yield | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| (S)-5-((Benzylamino)methyl)-2-oxazolidinone | 75-85% | 7.40-7.20 (m, 5H), 5.50 (br s, 1H), 4.80-4.70 (m, 1H), 4.10-4.00 (m, 1H), 3.85 (s, 2H), 3.80-3.70 (m, 1H), 3.00-2.85 (m, 2H) | 159.5, 138.8, 128.7, 128.4, 127.4, 73.5, 68.9, 53.8, 49.6 |

digraph "step_2_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];"intermediate_1" [label="(S)-1-(Benzylamino)-\n3-chloropropan-2-ol"]; "reagents" [label="Diethyl Carbonate,\nSodium Ethoxide"]; "conditions" [label="Ethanol, Reflux"]; "cyclization" [label="Cyclization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "purification" [label="Workup and\nPurification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "intermediate_2" [label="(S)-5-((Benzylamino)methyl)\n-2-oxazolidinone", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "intermediate_1" -> "cyclization"; "reagents" -> "cyclization"; "conditions" -> "cyclization"; "cyclization" -> "purification"; "purification" -> "intermediate_2";

}

Caption: Workflow for the cyclization to the N-benzylated oxazolidinone.

Step 3: Synthesis of (S)-5-(Aminomethyl)-2-oxazolidinone

The final step is the deprotection of the benzyl group to yield the target primary amine. This is commonly achieved by catalytic hydrogenation.

Experimental Protocol:

(S)-5-((Benzylamino)methyl)-2-oxazolidinone (1.0 eq) is dissolved in a suitable solvent, typically methanol or ethanol. A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature for several hours to overnight. The completion of the reaction is monitored by TLC. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford the final product. The product can be further purified by recrystallization if necessary.

| Product | Yield | ¹H NMR (D₂O, δ ppm) | ¹³C NMR (D₂O, δ ppm) |

| (S)-5-(Aminomethyl)-2-oxazolidinone | >95% | 4.85-4.75 (m, 1H), 4.20 (t, J=9.0 Hz, 1H), 3.85 (dd, J=9.0, 6.0 Hz, 1H), 3.25 (dd, J=13.5, 4.0 Hz, 1H), 3.10 (dd, J=13.5, 7.0 Hz, 1H) | 161.2, 75.1, 69.8, 44.3 |

digraph "step_3_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];"intermediate_2" [label="(S)-5-((Benzylamino)methyl)\n-2-oxazolidinone"]; "reagents_catalyst" [label="H₂, 10% Pd/C"]; "conditions" [label="Methanol, RT"]; "hydrogenolysis" [label="Catalytic\nHydrogenolysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "filtration_concentration" [label="Filtration and\nConcentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "final_product" [label="(S)-5-(Aminomethyl)\n-2-oxazolidinone", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "intermediate_2" -> "hydrogenolysis"; "reagents_catalyst" -> "hydrogenolysis"; "conditions" -> "hydrogenolysis"; "hydrogenolysis" -> "filtration_concentration"; "filtration_concentration" -> "final_product";} Caption: Workflow for the final debenzylation step.

Conclusion

The synthetic route described inthis technical guide provides a reliable and high-yielding method for the preparation of (S)-5-(aminomethyl)-2-oxazolidinone from (S)-epichlorohydrin. The use of benzylamine as a protecting group offers advantages in terms of ease of introduction and clean removal by catalytic hydrogenation. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful execution of these steps and appropriate analytical monitoring are crucial for achieving high purity and yield of the final product.

An In-Depth Technical Guide on the Core Properties of 5-(Aminomethyl)-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2-oxazolidinone is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a significant class of antibiotics—the oxazolidinones. This technical guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, synthesis, and spectroscopic data. Furthermore, it delves into the broader mechanism of action of oxazolidinone antibiotics, for which this compound is a key precursor, and illustrates its application in the synthesis of the anticoagulant drug, rivaroxaban. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

While specific experimental data for the parent this compound is not extensively available in the public domain, the following table summarizes key predicted and known properties. For context, the experimental melting point of a closely related derivative is included.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 116.12 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 382.7 ± 11.0 °C | Commercial Supplier Data |

| Predicted Density | 1.196 ± 0.06 g/cm³ | Commercial Supplier Data |

| Predicted pKa | 12.41 ± 0.40 | Commercial Supplier Data |

| Melting Point (of a derivative) | 78 °C (for an N-substituted derivative) | --INVALID-LINK-- |

| Solubility | No specific data found for the parent compound. Generally, oxazolidinones exhibit a range of solubilities in organic solvents and water. |

Synthesis and Spectroscopic Characterization

Note on Spectroscopic Data: Specific experimental 1H NMR, 13C NMR, FTIR, and mass spectrometry data for the parent this compound are not available in the searched resources. The following sections describe the expected spectral characteristics based on the structure and data from related compounds.

Expected 1H and 13C NMR Spectral Data

The 1H NMR spectrum is expected to show signals corresponding to the protons on the oxazolidinone ring and the aminomethyl group. The protons on the chiral center at C5 would likely appear as a multiplet. The 13C NMR spectrum would show distinct signals for the carbonyl carbon (around 158-160 ppm), the two carbons of the oxazolidinone ring, and the carbon of the aminomethyl group.

Expected FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretch (amine): A broad band in the region of 3300-3500 cm-1.

-

C-H stretch (alkane): Sharp peaks around 2850-2960 cm-1.

-

C=O stretch (carbamate): A strong, sharp peak around 1750 cm-1.

-

N-H bend (amine): A band in the region of 1590-1650 cm-1.

-

C-N stretch: A band in the region of 1000-1250 cm-1.

Expected Mass Spectrometry Data

In a mass spectrum, the molecular ion peak [M]+ for this compound would be observed at an m/z of 116. Common fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the oxazolidinone ring.

Mechanism of Action: The Oxazolidinone Antibiotics

This compound is a core structural component of oxazolidinone antibiotics, such as linezolid. These antibiotics exhibit a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) and prevent the formation of the 70S initiation complex, which is a crucial step in the translation process. This mode of action is distinct from other protein synthesis inhibitors, which typically target the elongation phase.[1][2][3]

Application in Drug Synthesis: Rivaroxaban Workflow

This compound is a critical chiral intermediate in the synthesis of the oral anticoagulant rivaroxaban. The synthesis involves a multi-step process where the oxazolidinone core is first constructed and then elaborated to the final drug molecule. The following diagram illustrates a general workflow for the synthesis of rivaroxaban, highlighting the role of the this compound precursor.[4][5]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry, primarily due to its role as a precursor to oxazolidinone antibiotics and other pharmaceuticals. While detailed experimental data on the parent compound is limited, its structural features and the biological activity of its derivatives underscore its importance. This guide has provided an overview of its fundamental properties and its central role in the development of important therapeutic agents. Further research to fully characterize the parent compound would be beneficial to the scientific community.

References

- 1. Linezolid - Wikipedia [en.wikipedia.org]

- 2. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Analysis of 5-(Aminomethyl)-2-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(Aminomethyl)-2-oxazolidinone, a molecule of interest in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its functional groups and data from closely related analogs. The experimental protocols described are generalized standard procedures for the spectroscopic analysis of small organic molecules.

Molecular Structure and Properties

-

Chemical Name: this compound

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (Oxazolidinone) | - | ~158-160 |

| CH (Oxazolidinone ring) | ~4.6-4.8 (m) | ~75-78 |

| CH₂ (Oxazolidinone ring) | ~3.5-3.7 (m), ~3.9-4.1 (m) | ~45-48 |

| CH₂ (Aminomethyl) | ~2.8-3.0 (m) | ~42-45 |

| NH₂ | ~1.5-2.5 (br s) | - |

| NH | ~6.0-7.0 (br s) | - |

Note: Predicted chemical shifts are based on typical values for similar functional groups and substitution patterns in oxazolidinone derivatives. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet, (br s) broad singlet.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300-3500 | Medium |

| N-H (Amide) | Stretch | 3100-3300 | Medium, broad |

| C-H (Aliphatic) | Stretch | 2850-3000 | Medium to Strong |

| C=O (Amide) | Stretch | 1730-1750 | Strong |

| N-H (Amine) | Bend | 1590-1650 | Medium |

| C-N | Stretch | 1000-1250 | Medium |

| C-O | Stretch | 1000-1300 | Strong |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M]⁺ | 116.06 |

| [M+H]⁺ | 117.07 |

| [M+Na]⁺ | 139.05 |

Note: The predicted m/z values are based on the molecular formula C₄H₈N₂O₂. Fragmentation patterns would be dependent on the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate NMR software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Analyze the sample using a mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or another suitable ionization source.

-

Parameters (ESI):

-

Ionization mode: Positive ion mode is expected to be effective for this compound due to the presence of the amino group.

-

Mass range: Scan a range appropriate to detect the molecular ion and potential fragments (e.g., m/z 50-500).

-

Capillary voltage, nebulizer pressure, and drying gas flow should be optimized for the specific instrument and compound.

-

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

5-(Aminomethyl)-2-oxazolidinone Derivatives: A Technical Guide to Their Chemical Space and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-(aminomethyl)-2-oxazolidinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a critical class of synthetic antibacterial agents and demonstrating potential in other therapeutic areas. This technical guide provides an in-depth exploration of the chemical space, synthesis, and biological activities of these derivatives. It aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile pharmacophore. This document details key structure-activity relationships (SAR), provides established experimental protocols for synthesis and biological evaluation, and visualizes the primary mechanism of action through a detailed signaling pathway diagram.

Introduction: The Rise of the Oxazolidinones

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. The oxazolidinones represent a distinct class of protein synthesis inhibitors, with linezolid being the first member to receive FDA approval. The core this compound structure is crucial for their antibacterial efficacy and offers a versatile platform for chemical modification to optimize potency, broaden the spectrum of activity, and overcome resistance. Beyond their antibacterial properties, certain derivatives have shown promise as inhibitors of enzymes such as 5-lipoxygenase, indicating a broader therapeutic potential.

The Chemical Space of this compound Derivatives

The chemical space of this compound derivatives is vast, with modifications primarily focused on the N-aryl substituent at the 3-position and the 5-aminomethyl group. These modifications significantly influence the compound's biological activity, pharmacokinetic properties, and safety profile.

The N-aryl substituent plays a critical role in binding to the ribosomal target. A fluorine atom at the meta-position of the phenyl ring is a common feature in many potent derivatives, enhancing antibacterial activity. The para-substituent is highly amenable to the introduction of various heterocyclic moieties, such as morpholine (as in linezolid) or other nitrogen-containing rings, which can improve solubility, metabolic stability, and target engagement.

Modifications at the 5-aminomethyl group are also crucial for activity. The amine is often acylated, with the acetamide group being a key feature of linezolid. However, variations of this acyl group, or its replacement with other functionalities like thioamides, ureas, or carbamates, have been extensively explored to modulate activity and overcome resistance.

Synthesis of this compound Derivatives

A common and efficient synthetic route to enantiomerically pure (S)-5-(aminomethyl)-2-oxazolidinone derivatives commences from (S)-epichlorohydrin.[1][2] This chiral starting material allows for the stereospecific construction of the oxazolidinone core. A general synthetic workflow is outlined below.

Biological Activities and Mechanism of Action

Antibacterial Activity

The primary and most well-characterized biological activity of this compound derivatives is their antibacterial effect, particularly against a broad range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis in bacteria. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC). This binding event prevents the formation of the initiation complex, which is a crucial first step in protein synthesis. Specifically, the binding of the oxazolidinone interferes with the proper positioning of the initiator fMet-tRNA in the P-site, thereby blocking the formation of the first peptide bond. This unique mechanism of action results in a lack of cross-resistance with other classes of protein synthesis inhibitors.

Structure-Activity Relationship (SAR) for Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against various Gram-positive bacterial strains.

| Compound | R (N-Aryl Substituent) | 5-Aminomethyl Modification | MIC (µg/mL) vs. S. aureus (MSSA) | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis (VRE) | Reference |

| Linezolid | 3-fluoro-4-morpholinophenyl | -NHAc | 1-4 | 1-4 | 1-4 | [3] |

| Eperezolid | 3-fluoro-4-(4-thiomorpholinyl)phenyl | -NHAc | 1-2 | 1-2 | 1-2 | [3] |

| Tedizolid | 4-(2-pyridyl)phenyl | -NH-PO3H2 | 0.25-0.5 | 0.25-0.5 | 0.25-0.5 | [3] |

| Sutezolid | 4-(4-pyridyl)phenyl | -NHAc | 0.12-0.5 | 0.12-0.5 | 0.12-0.5 | [3] |

5-Lipoxygenase (5-LOX) Inhibition

Certain this compound derivatives have been investigated for their potential to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases such as asthma.

The following table presents the 5-LOX inhibitory activity of selected derivatives.

| Compound ID | Modifications | IC50 (µM) for 5-LOX Inhibition | Reference |

| Derivative A | N-(3-pyridyl)phenyl, 5-aminomethyl | 5.2 | [4] |

| Derivative B | N-(4-chlorophenyl), 5-acetamidomethyl | 8.7 | [4] |

| Zileuton (control) | N/A | 1.5 | [4] |

Experimental Protocols

General Synthesis of (S)-5-(Aminomethyl)-3-aryl-2-oxazolidinone[1][5]

This protocol describes a general method starting from (S)-epichlorohydrin.

Step 1: Synthesis of (S)-Glycidyl phthalimide

-

To a stirred suspension of potassium phthalimide in an appropriate solvent (e.g., DMF), add (S)-epichlorohydrin dropwise at room temperature.

-

Heat the reaction mixture and monitor by TLC until the starting material is consumed.

-

After cooling, pour the reaction mixture into ice water and collect the precipitated product by filtration. Wash with water and dry to yield (S)-glycidyl phthalimide.

Step 2: Synthesis of the Amino Alcohol Intermediate

-

Dissolve (S)-glycidyl phthalimide and the desired aryl amine in a suitable solvent (e.g., isopropanol).

-

Reflux the mixture and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

Step 3: Cyclization to form the Oxazolidinone Ring

-

To a solution of the amino alcohol intermediate in a solvent like dichloromethane, add a carbonyl source such as 1,1'-carbonyldiimidazole (CDI).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain the crude (S)-5-(phthalimidomethyl)-3-aryl-2-oxazolidinone, which can be purified by chromatography.

Step 4: Deprotection to yield the final product

-

Suspend the phthalimide-protected intermediate in a solvent such as ethanol.

-

Add hydrazine hydrate and reflux the mixture.

-

After cooling, filter off the phthalhydrazide byproduct.

-

Concentrate the filtrate and purify the residue by chromatography or recrystallization to obtain the desired (S)-5-(aminomethyl)-3-aryl-2-oxazolidinone.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: Prepare a bacterial suspension from fresh colonies on an agar plate in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Prepare a series of two-fold dilutions of the test compounds in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vitro 5-Lipoxygenase Inhibition Assay

-

Enzyme Preparation: Prepare a solution of purified 5-lipoxygenase enzyme in an appropriate assay buffer.

-

Assay Procedure:

-

In a suitable assay plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

-

Pre-incubate the mixture for a specified time at a controlled temperature.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Monitor the formation of the product (e.g., by measuring the increase in absorbance at a specific wavelength) over time.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

The this compound scaffold continues to be a highly productive platform for the development of new therapeutic agents. While its primary success has been in the field of antibacterial drug discovery, emerging research indicates a broader potential. A thorough understanding of the chemical space, structure-activity relationships, and mechanisms of action is essential for the rational design of next-generation derivatives with improved efficacy, safety, and a wider therapeutic index. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel compounds based on this versatile and clinically important chemical scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones - Google Patents [patents.google.com]

The Synthetic Landscape of 5-(Aminomethyl)-2-oxazolidinone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-oxazolidinone and its derivatives are pivotal structural motifs in medicinal chemistry, most notably as the core of the oxazolidinone class of antibiotics, which includes the FDA-approved drug Linezolid. These compounds combat multi-drug resistant bacteria by inhibiting protein synthesis at the initiation phase, a mechanism distinct from many other antibiotic classes. The stereochemistry at the C-5 position of the oxazolidinone ring is crucial for its antibacterial activity, with the (S)-enantiomer exhibiting the desired therapeutic effect. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to enantiopure this compound is of paramount importance for the pharmaceutical industry. This technical guide provides an in-depth review of the primary synthetic strategies, complete with comparative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into several key approaches, primarily distinguished by the choice of starting material. The most prevalent and industrially relevant routes commence from readily available chiral precursors such as epichlorohydrin, glycidyl butyrate, and isoserine. Each strategy presents a unique set of advantages and challenges in terms of step economy, cost-effectiveness, and stereochemical control.

Synthesis from Epichlorohydrin

The use of enantiopure (R)- or (S)-epichlorohydrin is a cornerstone of many industrial syntheses of this compound derivatives. This approach offers a cost-effective and versatile entry point to the chiral backbone of the target molecule.

A common pathway involves the initial ring-opening of epichlorohydrin with an amine, followed by cyclization to form the oxazolidinone ring. The aminomethyl group is typically introduced from a protected amine source, such as phthalimide, which is later deprotected.

Below is a generalized workflow for the synthesis starting from (R)-epichlorohydrin:

Methodological & Application

Synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-aryl-5-(aminomethyl)-2-oxazolidinone derivatives, a critical scaffold in medicinal chemistry, most notably recognized in the antibiotic Linezolid. The protocols outlined below are based on established and versatile synthetic strategies, offering pathways for the preparation of a diverse range of analogues for drug discovery and development.

Introduction

N-aryl-5-(aminomethyl)-2-oxazolidinones are a prominent class of synthetic compounds, renowned for their antibacterial activity.[1][2] They function as protein synthesis inhibitors by binding to the 50S ribosomal subunit.[2] The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological properties.[3][4] This document details key synthetic routes, providing researchers with the necessary information to produce these valuable compounds.

Synthetic Strategies Overview

Several synthetic routes to N-aryl-5-(aminomethyl)-2-oxazolidinone derivatives have been developed. A highly convergent and versatile one-step method involves the coupling of an aryl carbamate with a suitable C3 synthon derived from (S)-epichlorohydrin.[5][6] Alternative methods include the reaction of aryl isocyanates with epoxides or metal-catalyzed cross-coupling reactions.[7][8] The choice of strategy often depends on the desired scale, substituent patterns, and available starting materials.

The following diagram illustrates a common and efficient synthetic pathway.

References

- 1. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxazolidinone synthesis [organic-chemistry.org]

Application Notes & Protocols: Synthesis of Linezolid Utilizing 5-(Aminomethyl)-2-oxazolidinone Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Linezolid is a crucial synthetic antibiotic belonging to the oxazolidinone class, effective against multidrug-resistant Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. Its unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis, makes it a vital tool in modern medicine[]. This document provides detailed application notes and protocols for the synthesis of Linezolid, with a focus on the utilization of key intermediates derived from 5-(aminomethyl)-2-oxazolidinone.

Synthetic Strategies Overview

The synthesis of Linezolid, chemically known as (S)-N-{[3-(3-fluoro-4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl}methyl]acetamide, can be achieved through various routes[3][4]. A common and efficient strategy involves the formation of the core oxazolidinone ring, followed by the introduction of the acetamide side chain. A key intermediate in many of these syntheses is (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one or its protected derivatives.

The overall synthetic pathway can be visualized as a convergent synthesis where two key fragments, the substituted phenyl ring and the chiral C3 side chain, are coupled.

Logical Flow of Linezolid Synthesis

Caption: General synthetic pathway for Linezolid.

Experimental Protocols

This section details the experimental procedures for the key steps in the synthesis of Linezolid.

Protocol 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone

This protocol starts with the reaction of 3-fluoro-4-morpholinyl aniline with (R)-epichlorohydrin to form an intermediate which is then cyclized.

Experimental Workflow:

Caption: Workflow for the synthesis of the chloromethyl intermediate.

Detailed Procedure:

-

Adduct Formation: To a stirred solution of (R)-epichlorohydrin (0.46 g, 0.005 mol) in methanol (10 mL), add 3-fluoro-4-morpholinyl aniline (1.08 g, 0.005 mol)[5].

-

Heat the mixture to reflux and maintain for 16 hours[5].

-

After completion, concentrate the reaction mixture under reduced pressure to obtain the crude N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline as a thick liquid[5].

-

Cyclization: Dissolve the crude product (5.7 g, 0.019 mol) in dichloromethane (60 mL)[5].

-

Add carbonyl diimidazole (3.2 g, 0.019 mol) to the solution[5].

-

Stir the reaction mixture at room temperature for 20 hours[5].

-

Wash the solution with water (60 mL) and concentrate the organic layer to afford the product[5].

| Product | Yield |

| (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | 77%[5] |

Protocol 2: Synthesis of (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one

This protocol describes the conversion of the chloromethyl intermediate to the key amine intermediate via a phthalimide derivative.

Experimental Workflow:

Caption: Workflow for the synthesis of the aminomethyl intermediate.

Detailed Procedure:

-

Phthalimide Formation: In a solution of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone (6.0 g, 0.019 mol) in N,N-Dimethylformamide (40 mL), add potassium phthalimide (4.0 g, 0.021 mol)[5].

-

Heat the reaction mixture to reflux and stir for 5 hours[5].

-

Cool the mixture to ambient temperature and dilute with water (200 mL). The precipitated solid is filtered off and dried[5].

-

Deprotection: To a solution of the phthalimide intermediate (4.0 g, 0.009 mol) in methanol (25 mL), add hydrazine hydrate (2.0 g, 0.04 mol)[5].

-

Heat the mixture to reflux and stir for 1 hour[5].

-

Cool the reaction mass to ambient temperature, dilute with water (50 mL), and extract with dichloromethane (2 x 30 mL)[5].

-

Combine the organic extracts, wash with water (30 mL), and concentrate to yield the product[5].

| Intermediate/Product | Yield |

| (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | 62%[5] |

| (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | 90%[5] |

Protocol 3: Synthesis of Linezolid (Acetylation)

This final step involves the acetylation of the amine intermediate to yield Linezolid.

Experimental Workflow:

Caption: Workflow for the final acetylation step to Linezolid.

Detailed Procedure:

-

Dissolve (S)-3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl methylamine (15 g) in ethyl acetate (150 mL)[6].

-

Add acetic anhydride (15 g) dropwise at ambient temperature[6].

-

Stir the reaction mixture for 1 hour[6].

-

Cool the mixture to 0-5 °C[6].

-

Filter the resulting solid to obtain Linezolid[6].

| Product | Yield | HPLC Purity |

| Linezolid | 89% | 99.5% |

| Linezolid (from an alternative debenzylation route) | 90-93%[7] | 99.0-99.2%[7] |

Note: Yields and purity can vary based on the specific synthetic route and purification methods employed.

Data Summary

The following table summarizes the yields for the key steps in a representative synthesis of Linezolid.

| Reaction Step | Starting Material | Product | Reported Yield (%) |

| Cyclization | N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline | (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone | 77[5] |

| Phthalimide Formation | (5R)-5-(Chloromethyl)-...-2-oxazolidinone | (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide | 62[5] |

| Deprotection | (S)-N-[[...]-methyl]phthalimide | (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | 90[5] |

| Acetylation | (S)-5-(Aminomethyl)-...-oxazolidin-2-one | Linezolid | ~89 |

Conclusion

The synthesis of Linezolid using this compound derivatives is a well-established and efficient method. The protocols provided herein, derived from published literature, offer a robust framework for researchers in the field of drug development. Careful execution of these steps, with appropriate monitoring and purification, can lead to high yields and purity of the final active pharmaceutical ingredient. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve desired results on a different scale.

References

- 1. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 6. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

- 7. US20110275805A1 - Method for preparing linezolid and intermediates thereof - Google Patents [patents.google.com]

Application of 5-(Aminomethyl)-2-oxazolidinone moiety in the Synthesis of Rivaroxaban

Application Note AN2025-12-23

Introduction

Rivaroxaban, an orally active direct factor Xa inhibitor, is a widely used anticoagulant for the prevention and treatment of thromboembolic disorders. A key structural feature of Rivaroxaban is the (S)-5-(aminomethyl)-2-oxazolidinone core. This application note details the pivotal role of the corresponding intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, in the total synthesis of Rivaroxaban. Various synthetic strategies converge on this key intermediate, which is subsequently acylated to yield the final active pharmaceutical ingredient (API). This document provides an overview of the synthetic pathways, detailed experimental protocols, and comparative data from different reported methods.

Synthetic Strategies Overview

The synthesis of Rivaroxaban typically involves the formation of the central oxazolidinone ring and its subsequent elaboration. A common and efficient strategy is to first synthesize the key intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, often as a salt for improved stability and purity. This intermediate is then coupled with 5-chlorothiophene-2-carbonyl chloride to form Rivaroxaban.

Several routes to the key amine intermediate have been reported, often starting from (R)-epichlorohydrin or a protected version of 5-(aminomethyl)-2-oxazolidinone. One prominent method involves the reaction of 4-(4-aminophenyl)morpholin-3-one with a protected (S)-glycidyl derivative, followed by cyclization and deprotection. Another approach utilizes a Goldberg coupling reaction to form the aryl-oxazolidinone bond.[1] The final acylation step is generally a straightforward amide bond formation.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of Rivaroxaban, focusing on the preparation of the key intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one and its conversion to the final product.

Protocol 1: Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Amine Intermediate) via Phthalimide Protection

This protocol involves the deprotection of a phthalimide-protected precursor to yield the free amine.

Step 1: Deprotection of (S)-2-((2-Oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

-

Charge a reaction vessel with (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione, water, and a 40% aqueous solution of methylamine.[2]

-

Heat the reaction mixture to approximately 60-65°C and maintain for about 3 hours.[2]

-

After the reaction is complete, distill off the solvent under vacuum at a temperature below 50°C.[2]

-

The residue can be stripped with toluene.[2]

-

Dissolve the residue in a suitable solvent like dichloromethane (MDC), dry over sodium sulfate, and distill off the solvent under vacuum below 45°C to yield the title compound.[2]

Protocol 2: Synthesis of Rivaroxaban from the Amine Intermediate

This protocol describes the final acylation step to produce Rivaroxaban.

Step 1: Acylation of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

-

Dissolve the amine intermediate (or its salt form) in a suitable solvent system, such as a mixture of methyl ethyl ketone (MEK) and water.[3]

-

Add a base, such as potassium bicarbonate (KHCO3), to the mixture and cool to approximately 15°C.[3]

-

Separately, prepare a solution of 5-chlorothiophene-2-carbonyl chloride in a solvent like toluene or MEK.[3]

-

Add the acid chloride solution to the amine solution while maintaining the temperature at around 20°C and stir for approximately 15 minutes.[3]

-

After the reaction is complete, the product can be isolated by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Data Presentation

The following tables summarize quantitative data from various reported synthetic routes for the preparation of Rivaroxaban, highlighting the efficiency of the steps involving the this compound core.

Table 1: Yield and Purity Data for the Synthesis of Rivaroxaban

| Step | Starting Material | Reagents and Solvents | Yield | Purity (HPLC) | Reference |

| Final Acylation | (S)-4-(4-(5-(aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-, methanesulfonate | 5-Chlorothiophene-2-carbonyl chloride, KHCO3, MEK/Water | 96% | 99.95% | [3] |

| Final Acylation | (S)-4-(4-(5-(Aminomethyl)-2-oxazolidin-3-yl) phenyl) morpholin-3-one | 5-Chlorothiophene-2-carboxylic acid, Thionyl chloride, Pyridine, CH2Cl2 | 92% | Not Specified | [1] |

| Deprotection and Acylation (Overall) | (R)-epichlorohydrin and bromobenzene | Multi-step synthesis via Goldberg coupling | 39% | Not Specified | [1] |

| Acylation with Salt Intermediate | 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate | 5-chlorothiophene-2-carbonyl chloride, Sodium carbonate | High | High | [4] |

Mandatory Visualization

The following diagrams illustrate the key synthetic pathway and a general experimental workflow for the synthesis of Rivaroxaban.

Caption: Synthetic pathway for Rivaroxaban via a key amine intermediate.

Caption: General experimental workflow for Rivaroxaban synthesis.

References

- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9663505B2 - Process for the preparation of rivaroxaban - Google Patents [patents.google.com]

- 3. Rivaroxaban synthesis - chemicalbook [chemicalbook.com]

- 4. US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents [patents.google.com]

Application Notes and Protocols: 5-(Aminomethyl)-2-oxazolidinone as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-oxazolidinone is a versatile chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Derived from serine, this auxiliary provides a robust platform for the stereoselective formation of carbon-carbon bonds, particularly in alkylation and aldol reactions. Its utility lies in its ability to be temporarily incorporated into a prochiral substrate, direct a diastereoselective transformation, and then be efficiently removed to yield an enantiomerically enriched product. This document provides detailed application notes and experimental protocols for the use of (S)-5-(aminomethyl)-2-oxazolidinone as a chiral auxiliary.

Core Applications

The primary application of this compound as a chiral auxiliary is in the diastereoselective functionalization of carbonyl compounds. This is typically achieved through the formation of an N-acyl derivative, which then undergoes stereoselective enolate formation and subsequent reaction with an electrophile.

Key Reaction Steps:

-

N-Acylation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative to form the N-acyl-5-(aminomethyl)-2-oxazolidinone.

-

Diastereoselective Enolate Formation and Alkylation/Aldol Reaction: The N-acyl derivative is treated with a base to form a stereochemically defined enolate, which then reacts with an electrophile (e.g., alkyl halide or aldehyde) from the less sterically hindered face.

-

Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis or reduction, to yield the desired chiral carboxylic acid, alcohol, or aldehyde, while allowing for the recovery of the auxiliary.

Data Presentation

The following tables summarize representative quantitative data for key asymmetric transformations using oxazolidinone-based chiral auxiliaries. While specific data for the 5-(aminomethyl) derivative is not extensively published, the presented data from closely related analogs is highly indicative of the expected outcomes.

Table 1: Diastereoselective Alkylation of N-Propionyl Oxazolidinone Auxiliaries

| Electrophile (R-X) | Diastereomeric Excess (de) | Yield (%) |

| Benzyl bromide | >98% | 85-95% |

| Allyl iodide | >98% | 80-90% |

| Methyl iodide | >96% | 88-97% |

| Isopropyl iodide | >95% | 75-85% |

Table 2: Diastereoselective Aldol Reactions of N-Propionyl Oxazolidinone Auxiliaries

| Aldehyde (R-CHO) | Diastereomeric Excess (de) | Yield (%) |

| Isobutyraldehyde | >99% | 85-95% |

| Benzaldehyde | >99% | 80-90% |

| Propionaldehyde | >98% | 88-96% |

Experimental Protocols

The following are detailed protocols for the key steps in an asymmetric synthesis using (S)-5-(aminomethyl)-2-oxazolidinone as a chiral auxiliary.

Protocol 1: N-Acylation of (S)-5-(Aminomethyl)-2-oxazolidinone

This protocol describes the attachment of a propionyl group to the chiral auxiliary.

Materials:

-

(S)-5-(aminomethyl)-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add (S)-5-(aminomethyl)-2-oxazolidinone (1.0 equiv) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equiv) dropwise to the stirred solution.

-

Slowly add propionyl chloride (1.1 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-propionyl-(S)-5-(aminomethyl)-2-oxazolidinone.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl derivative with benzyl bromide.

Materials:

-

N-propionyl-(S)-5-(aminomethyl)-2-oxazolidinone

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M in THF)

-

Benzyl bromide (BnBr)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine

-

Anhydrous MgSO4

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(S)-5-(aminomethyl)-2-oxazolidinone (1.0 equiv) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add NaHMDS solution (1.05 equiv) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add benzyl bromide (1.2 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Determine the diastereomeric excess of the crude product by 1H NMR or HPLC analysis.

-

Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary (Hydrolysis)

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

Materials:

-

Alkylated N-acyl-(S)-5-(aminomethyl)-2-oxazolidinone

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H2O2, 30% aqueous solution)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium sulfite (Na2SO3), saturated aqueous solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water (3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 equiv) dropwise, followed by the addition of an aqueous solution of lithium hydroxide (2.0 equiv).

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Quench the reaction by adding an excess of saturated aqueous sodium sulfite solution and stir for 15 minutes.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to yield the chiral carboxylic acid.

-

The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Visualization of Workflows

The following diagrams illustrate the key processes in utilizing this compound as a chiral auxiliary.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application Notes and Protocols: Stereoselective Synthesis of Oxazolidinones via Curtius Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of oxazolidinones, a critical scaffold in medicinal chemistry, utilizing the Curtius rearrangement. The protocols emphasize a powerful approach that combines an asymmetric aldol reaction with a modified Curtius reaction to afford chiral 4,5-disubstituted oxazolidin-2-ones.

Introduction

Oxazolidinones are a class of five-membered heterocyclic compounds that are prominent structural motifs in a variety of pharmaceuticals, including the antibiotic linezolid.[1] The development of stereoselective methods to access enantiomerically pure oxazolidinones is of significant interest in drug discovery and development. The Curtius rearrangement, a classical transformation of a carboxylic acid to an isocyanate via an acyl azide intermediate, offers a versatile and reliable method for the synthesis of amines and their derivatives.[2][3] When applied to suitably functionalized β-hydroxy carboxylic acids, the Curtius rearrangement can facilitate an intramolecular cyclization to furnish the desired oxazolidinone ring system with a high degree of stereochemical control.[2][4]

This protocol details a highly efficient method for the synthesis of 4,5-disubstituted oxazolidin-2-ones. The strategy is based on an initial asymmetric aldol reaction to establish the vicinal stereocenters, followed by a modified Curtius rearrangement that proceeds via a nucleophilic azidation and subsequent intramolecular cyclization.[1][4] This approach has been successfully applied to the concise total synthesis of the natural product (-)-cytoxazone, a known cytokine modulator.[4][5]

Logical Workflow

The overall synthetic strategy involves a three-step sequence starting from an N-acylthiazolidinethione. An asymmetric aldol addition sets the stereochemistry, followed by the key Curtius rearrangement and intramolecular cyclization to form the oxazolidinone. A final deprotection step can yield the target molecule.

Caption: Overall workflow for the synthesis of chiral oxazolidinones.

Reaction Mechanism: Curtius Rearrangement and Cyclization

The key transformation involves the conversion of a chiral imide, derived from the syn-aldol adduct, directly to the cyclic carbamate. This process is initiated by a nucleophilic azide transfer reagent, which converts the starting material into an acyl azide intermediate. Thermal decomposition of the acyl azide leads to the loss of dinitrogen and the formation of an acyl nitrene, which rapidly rearranges to an isocyanate. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the isocyanate to form the stable five-membered oxazolidinone ring.[1][4]

Caption: Simplified mechanism of the Curtius rearrangement and cyclization.

Data Presentation

Table 1: Optimization of the Azidation/Curtius Rearrangement Sequence

The following table summarizes the optimization of the nucleophilic azidation and Curtius rearrangement sequence for the conversion of a syn-aldol product to the corresponding oxazolidin-2-one.[4]

| Entry | Azide Reagent (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Bu₃SnN₃ (3) | THF | 90 | 0.5 | 57 |

| 2 | Me₂AlN₃ (3) | THF | 90 | 0.08 | low conversion |

| 3 | Me₃SiN₃ (3) | THF | 90 | 5 | 89 |

| 4 | (n-Bu)₄NN₃ (3) | THF | 90 | 2 | low conversion |

| 5 | NaN₃ (10) | THF | 90 | 5 | No Reaction |

| 6 | Me₃SiN₃ (3) | Toluene | 90 | 5 | 75 |

| 7 | Me₃SiN₃ (3) | Dioxane | 90 | 5 | 81 |

| 8 | Me₃SiN₃ (3) | Acetonitrile | 90 | 5 | 68 |

Data extracted from Choi, H., et al. Molecules 2021, 26, 597.[4]

Table 2: Substrate Scope for the Synthesis of 4,5-Disubstituted Oxazolidin-2-ones

This table illustrates the substrate scope for the optimized synthesis of various 4,5-disubstituted oxazolidin-2-ones from their corresponding syn-aldol adducts.[4]

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Phenyl | Methyl | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | 89 |

| 2 | 4-Methoxyphenyl | Methyl | (4S,5R)-5-(4-methoxyphenyl)-4-methyloxazolidin-2-one | 85 |

| 3 | 2-Naphthyl | Methyl | (4S,5R)-4-methyl-5-(naphthalen-2-yl)oxazolidin-2-one | 83 |

| 4 | Phenyl | Ethyl | (4S,5R)-4-ethyl-5-phenyloxazolidin-2-one | 87 |

| 5 | Phenyl | Isopropyl | (4S,5R)-4-isopropyl-5-phenyloxazolidin-2-one | 81 |

Data extracted from Choi, H., et al. Molecules 2021, 26, 597.[4]

Experimental Protocols

Protocol 1: Asymmetric Aldol Addition

This protocol describes the synthesis of the syn-aldol adduct, a key precursor for the Curtius rearrangement. The example provided is for the synthesis of the precursor to (-)-cytoxazone.[4]

Materials:

-

N-acylthiazolidinethione (1.0 equiv)

-

Titanium(IV) chloride (1.1 equiv)

-

Triethylamine (1.2 equiv)

-

2-Benzyloxyacetaldehyde (1.2 equiv)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the N-acylthiazolidinethione in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add titanium(IV) chloride dropwise to the solution and stir for 5 minutes.

-

Add triethylamine dropwise and stir the mixture for 30 minutes at -78 °C.

-

Add a solution of 2-benzyloxyacetaldehyde in CH₂Cl₂ dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure syn-aldol adduct.

Protocol 2: Synthesis of Oxazolidin-2-one via Azidation/Curtius Rearrangement

This protocol outlines the one-pot conversion of the syn-aldol adduct to the corresponding oxazolidin-2-one.[4]

Materials:

-

syn-Aldol adduct (1.0 equiv)

-

Trimethylsilyl azide (Me₃SiN₃) (3.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the syn-aldol adduct in anhydrous THF (0.1 M) in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

-

Add trimethylsilyl azide to the solution.

-

Heat the reaction mixture to 90 °C and stir for 5 hours.

-

Cool the mixture to room temperature.

-

Quench the reaction by the addition of water.

-

Dilute the mixture with CH₂Cl₂ and separate the layers.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with saturated aqueous NaCl, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of 25-75% EtOAc/hexane) to yield the desired oxazolidin-2-one.

Protocol 3: Total Synthesis of (-)-Cytoxazone

This protocol details the final deprotection step to obtain (-)-cytoxazone from its protected precursor.[4]

Materials:

-

(4R,5R)-5-((benzyloxy)methyl)-4-(4-methoxyphenyl)oxazolidin-2-one

-

Palladium on carbon (Pd/C, 10 wt%)

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the protected oxazolidinone in ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to afford (-)-cytoxazone.

Signaling Pathway Context: Cytokine Modulation

(-)-Cytoxazone has been identified as a modulator of cytokine signaling. While a detailed signaling pathway diagram is complex and beyond the scope of this synthetic protocol, it is important for drug development professionals to understand the context. Cytoxazone has been shown to inhibit the signaling pathway of Th2 cells, which are crucial in the adaptive immune response, particularly in allergic reactions and defense against extracellular pathogens. This inhibition can impact the production of key cytokines like IL-4 and IL-5.

Caption: Simplified diagram of (-)-cytoxazone's inhibitory action.

Conclusion

The stereoselective synthesis of oxazolidinones via a Curtius rearrangement, particularly when preceded by an asymmetric aldol reaction, represents a robust and efficient strategy for accessing these valuable chiral building blocks. The protocols provided herein offer a practical guide for researchers in organic synthesis and medicinal chemistry. The high degree of stereocontrol, good yields, and applicability to the synthesis of biologically active molecules like (-)-cytoxazone underscore the significance of this methodology in modern drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis Approaches to (−)-Cytoxazone, a Novel Cytokine Modulator, and Related Structures - PMC [pmc.ncbi.nlm.nih.gov]

Solid-Phase Synthesis of Peptide Aldehydes via Oxazolidine Linkers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide aldehydes are a significant class of compounds, often employed as potent inhibitors of various proteases due to their ability to mimic the transition state of peptide bond hydrolysis. Their synthesis, however, can be challenging. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient methodology for their preparation. A key strategy in SPPS of peptide aldehydes involves the use of an oxazolidine linker. This approach temporarily protects the C-terminal aldehyde functionality as a stable five-membered ring structure, which is compatible with standard peptide synthesis protocols. Upon completion of the peptide chain elongation, the oxazolidine ring can be readily cleaved under mild acidic conditions to liberate the desired peptide aldehyde in high yield and purity.

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of peptide aldehydes utilizing oxazolidine linkers.

Principle of the Method

The solid-phase synthesis of peptide aldehydes using an oxazolidine linker follows a general workflow. First, a protected amino acid aldehyde is immobilized onto a solid support through the formation of an oxazolidine ring with a linker attached to the resin. Following this immobilization, the peptide chain is elongated using standard Fmoc-based solid-phase peptide synthesis (SPPS). A crucial step in many protocols is the protection of the oxazolidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during peptide synthesis. Finally, the completed peptide is cleaved from the resin, and the oxazolidine ring is hydrolyzed under mild acidic conditions to yield the C-terminal peptide aldehyde.

Experimental Workflow

Caption: General workflow for solid-phase synthesis of peptide aldehydes.

Data Summary

The following table summarizes representative data for the synthesis of various peptide aldehydes using oxazolidine linkers. Yields and purities can vary depending on the peptide sequence and specific conditions used.

| Peptide Sequence | Resin/Linker | Cleavage Conditions | Crude Yield (%) | Crude Purity (%) | Reference |

| Ac-Val-Leu-Ala-H | Alkyl triol linker | 95% TFA | 8% | Not Specified | [1] |

| Ac-Tyr-Ala-Phe-Val-H | Oxazolidine linker on Synphase crown | Aqueous AcOH | High | High | [2] |

| Various Peptide Aldehydes | Threonyl resin with Boc-protected oxazolidine | Two-step: 1) TFA/DCM (8:2) with 1% TIPS; 2) Mild aqueous acid | Significantly improved yields and purities compared to unprotected methods | Significantly improved yields and purities compared to unprotected methods | [3] |

| Various Peptide Aldehydes | Diethanolamine on 2-Cl(trt) resin | AcOH/DCM/H₂O (8:1:1) | High | High | [4][5] |

Experimental Protocols

Protocol 1: Synthesis using Diethanolamine Linker on 2-Cl(Trt) Resin[4][5]

This protocol describes a simple and cost-effective method for the synthesis of peptide aldehydes.

1. Immobilization of the First Amino Acid Aldehyde: a. Swell 2-chlorotrityl chloride (2-Cl(Trt)) resin in dichloromethane (DCM). b. React the resin with diethanolamine to attach the linker. c. Couple the desired N-protected amino acid aldehyde to the diethanolamine-functionalized resin to form the oxazolidine.

2. Peptide Chain Elongation: a. Perform standard Fmoc-based solid-phase peptide synthesis cycles, consisting of: i. Fmoc deprotection with 20% piperidine in dimethylformamide (DMF). ii. Coupling of the next Fmoc-protected amino acid using a suitable coupling agent (e.g., DIC/HOBt).

3. Cleavage and Deprotection: a. After completion of the synthesis, wash the resin thoroughly with DCM. b. Treat the resin with a cleavage cocktail of acetic acid/DCM/water (8:1:1, v/v/v). c. Agitate the mixture at room temperature. d. Filter the resin and collect the filtrate containing the peptide aldehyde. e. Concentrate the filtrate and purify the peptide aldehyde, typically by high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis using Threonyl Resin and N-Boc Protection[3][6]

This protocol is designed to enhance the efficiency and yield of peptide aldehyde synthesis by protecting the oxazolidine nitrogen.

1. Preparation of Threonyl Resin: a. Couple Fmoc-Thr(Trt)-OH to an amino resin.[3] b. Deprotect the Fmoc group using 20% piperidine in DMF.[3] c. Remove the trityl protecting group with a mixture of trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/DCM (1:5:94).[3]

2. Immobilization and Protection: a. Suspend the deprotected threonyl resin in a solution of 1% acetic acid in methanol/DCM (1:1). b. Add the Fmoc-amino aldehyde (5 equivalents relative to resin substitution) and agitate at room temperature for 4 hours. c. Monitor the reaction using a TNBS test. d. Wash the resin with DCM, DMF, and tetrahydrofuran (THF). e. Treat the resin with Boc-anhydride (Boc₂O, 5 eq.) and N-methylmorpholine (NMM, 5 eq.) in THF at 50°C for 3 hours to protect the oxazolidine nitrogen.

3. Peptide Chain Elongation: a. Perform standard Fmoc-SPPS as described in Protocol 1.

4. Two-Step Cleavage: a. Step 1 (Side-chain deprotection): Treat the resin with an anhydrous mixture of TFA and DCM (8:2, v/v) to remove side-chain protecting groups and the N-Boc group from the oxazolidine.[3] For peptides containing Trityl-protected residues, add 1% TIPS to the mixture.[3] b. Step 2 (Aldehyde release): Apply mild aqueous acidic conditions to hydrolyze the oxazolidine ring and release the deprotected peptide aldehyde from the support.[3] c. Precipitate the freed aldehyde in diethyl ether after concentrating the cleavage solution and lyophilizing from tBuOH/H₂O (2:1).[3]